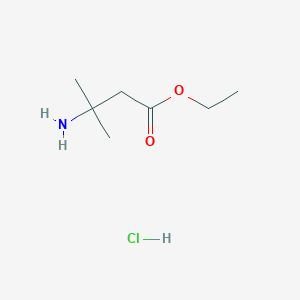

Ethyl 3-amino-3-methylbutanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBJSIGXRKAYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574759 | |

| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-40-7 | |

| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-3-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Amino-3-Methylbutanoate Hydrochloride

This guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride, a valuable building block in pharmaceutical and chemical research. The primary focus of this document is a detailed exploration of the Fischer-Speier esterification of 3-amino-3-methylbutanoic acid, a robust and widely applicable method. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-tested protocols.

Introduction

Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic compound featuring both an amine and an ester functional group.[1] Its hydrochloride salt form enhances water solubility compared to the free base.[1] The molecule's branched-chain structure, with a gem-dimethyl group adjacent to the amino function, imparts specific steric and electronic properties that are leveraged in the synthesis of more complex bioactive molecules.[1] This compound is typically a white to off-white crystalline powder that can be hygroscopic.[1] Given its utility as a synthetic intermediate, a reliable and scalable synthesis is of significant interest.

Strategic Approach to Synthesis: Fischer-Speier Esterification

The most direct and industrially scalable approach to Ethyl 3-amino-3-methylbutanoate hydrochloride is the Fischer-Speier esterification of the corresponding β-amino acid, 3-amino-3-methylbutanoic acid. This classic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2]

The choice of an acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) or chlorosulphonic acid offers distinct advantages in this specific synthesis. These reagents react with the alcohol (ethanol) in situ to generate anhydrous hydrogen chloride, which acts as the catalyst. This method is highly efficient as it drives the equilibrium towards the product by consuming the alcohol in the formation of the catalyst and also directly provides the chloride counter-ion for the desired hydrochloride salt. A Japanese patent describes a method for producing amino acid ester hydrochlorides by reacting an amino acid with an alcohol in the presence of thionyl chloride, emphasizing the continuous or intermittent addition of thionyl chloride at a controlled temperature to ensure safety and prevent runaway reactions.[3]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism, when using an acid catalyst like HCl (generated from thionyl chloride and ethanol), can be summarized as follows:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Simultaneously, the amino group of the starting material is protonated by the acidic conditions to form the ammonium salt, which protects it from acting as a competing nucleophile. The final product is isolated as the hydrochloride salt.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 181.66 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | >95% | [4] |

| CAS Number | 85532-40-7 | [4] |

Experimental Protocols

Synthesis of Ethyl 3-Amino-3-Methylbutanoate Hydrochloride via Fischer-Speier Esterification

This protocol is based on established methods for the esterification of amino acids using thionyl chloride.

Materials:

-

3-Amino-3-methylbutanoic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-3-methylbutanoic acid in anhydrous ethanol.

-

Cooling: Cool the suspension in an ice bath to 0-5 °C.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred suspension via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ethanol and any unreacted thionyl chloride.

-

Crystallization and Isolation: To the resulting crude oil or solid, add diethyl ether to precipitate the product. Stir the suspension for 30 minutes.

-

Filtration and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford Ethyl 3-amino-3-methylbutanoate hydrochloride.

Visualizations

Reaction Scheme

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Route: The Ritter Reaction

While the Fischer-Speier esterification is the more direct route, the Ritter reaction presents a viable, albeit more complex, alternative. The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. [5] A plausible, though not experimentally verified in the literature search, Ritter-type synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride could involve the following conceptual steps:

-

Carbocation Formation: Generation of the tert-butyl carbocation from a suitable precursor like tert-butanol or isobutylene in the presence of a strong acid.

-

Nucleophilic Attack by Cyanide: The carbocation would then be trapped by a cyanide source (e.g., HCN or a cyanide salt).

-

Hydrolysis and Esterification: The resulting nitrilium ion intermediate would be hydrolyzed to the corresponding amide, which would then need to be further hydrolyzed to the carboxylic acid and subsequently esterified to the target molecule.

This route is significantly more involved than the direct esterification of the commercially available 3-amino-3-methylbutanoic acid and presents additional safety challenges associated with the handling of cyanide. For these reasons, the Fischer-Speier esterification is the recommended and more practical synthetic strategy.

Conclusion

The synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride is most efficiently and safely achieved through the Fischer-Speier esterification of 3-amino-3-methylbutanoic acid using ethanol and thionyl chloride. This method is high-yielding, scalable, and directly produces the desired hydrochloride salt. The provided protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

-

Experiment 22 – The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for producing amino acid ester hydrochloride. (2003). Google Patents.

Sources

Preparation of β-Amino Ester Hydrochloride Salts: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of β-amino ester hydrochloride salts, critical pharmacophores in numerous active pharmaceutical ingredients (APIs). The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevalent synthetic methodologies, the rationale behind experimental choices, and detailed, field-proven protocols. The guide focuses on two primary synthetic routes: the Aza-Michael addition and the reductive amination of β-keto esters. Emphasis is placed on the practical aspects of these syntheses, including reaction optimization, purification, and the final conversion to the hydrochloride salt form, which is often crucial for enhancing the solubility, stability, and bioavailability of drug candidates.

Introduction: The Significance of β-Amino Esters and Their Hydrochloride Salts in Medicinal Chemistry

β-amino esters are key structural motifs found in a wide array of biologically active molecules and are integral building blocks in the synthesis of pharmaceuticals. Their prevalence stems from their ability to mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. Furthermore, the β-amino acid backbone offers greater metabolic stability compared to natural α-amino acids.

The conversion of the basic amino group of a β-amino ester into its hydrochloride salt is a common and often necessary step in drug development.[1] This salt formation serves several critical purposes:

-

Enhanced Solubility: Hydrochloride salts are generally more water-soluble than their free base counterparts, which can improve dissolution in gastrointestinal fluids and subsequently, bioavailability.[2]

-

Improved Stability: The protonation of the amine group to form a stable ammonium ion can protect the molecule from oxidative degradation, leading to a longer shelf-life.[1][2]

-

Favorable Physicochemical Properties: Salt forms often exhibit better crystallinity, which is advantageous for purification, handling, and formulation into solid dosage forms.[2]

-

Consistent Dissolution Profiles: Hydrochloride salts can provide more predictable dissolution profiles, which is crucial for maintaining consistent drug levels in the bloodstream.[2]

This guide will delve into the practical synthesis of these valuable compounds, providing the necessary detail for successful laboratory execution and scale-up.

Synthetic Methodologies for β-Amino Esters

Two of the most robust and widely employed methods for the synthesis of β-amino esters are the aza-Michael addition and the reductive amination of β-keto esters. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.

The Aza-Michael Addition: A Versatile C-N Bond Forming Reaction

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated ester, is a powerful and atom-economical method for the synthesis of β-amino esters. The reaction can be catalyzed by both acids and bases, or even proceed under catalyst-free conditions.

The reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene. The resulting enolate intermediate is then protonated to yield the β-amino ester.

Sources

Spectroscopic characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride, a key intermediate in pharmaceutical synthesis. As this compound is often utilized in the development of beta-amino acid derivatives and peptide mimetics, a thorough understanding of its structural confirmation via modern analytical techniques is paramount.[1] This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Molecular Structure and Overview

Ethyl 3-amino-3-methylbutanoate hydrochloride is a white to off-white crystalline powder that is known to be hygroscopic.[2] Its structure comprises a quaternary carbon, an ethyl ester, and an ammonium group, which is formed by the protonation of the primary amine by hydrochloric acid. This salt form enhances the compound's solubility in polar solvents.[2]

Caption: Molecular structure of Ethyl 3-amino-3-methylbutanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-amino-3-methylbutanoate hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity of adjacent protons. The chemical shift (δ) is influenced by the electron density around the proton.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. |

| ~2.8 | Singlet (s) | 2H | -CO-CH₂ -C(CH₃)₂ | Protons on the carbon alpha to the carbonyl group. |

| ~1.5 | Singlet (s) | 6H | -C(CH₃ )₂-NH₃⁺ | Protons of the two equivalent methyl groups on the quaternary carbon. |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl ester. |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

Causality in Experimental Choices:

-

Solvent: Deuterated water (D₂O) is an excellent choice for amine hydrochlorides due to their high polarity and solubility.[5] It also allows for the exchange of the acidic N-H protons, simplifying the spectrum. DMSO-d₆ is another suitable solvent.

-

Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is typical for achieving a good signal-to-noise ratio in a reasonable number of scans.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, making it less likely for peaks to overlap.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | The carbonyl carbon of the ester is highly deshielded. |

| ~63 | -O-CH₂ -CH₃ | The carbon atom bonded to the ester oxygen. |

| ~55 | -C (CH₃)₂-NH₃⁺ | The quaternary carbon atom attached to the nitrogen. |

| ~45 | -CO-CH₂ - | The carbon atom alpha to the carbonyl group. |

| ~25 | -C(CH₃ )₂-NH₃⁺ | The two equivalent methyl carbons. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar, but with parameters optimized for ¹³C detection.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3000-2800 | Medium-Strong | N-H in NH₃⁺ | Stretching |

| ~2980-2850 | Medium | C-H | Stretching (Alkyl) |

| ~1735 | Strong | C=O | Stretching (Ester) |

| ~1600-1500 | Medium | N-H | Bending (Amine salt) |

| ~1470-1450 | Medium | C-H | Bending (Alkyl) |

| ~1240 | Strong | C-O | Stretching (Ester) |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Causality in Experimental Choices:

-

KBr Pellet: This is a common and reliable method for acquiring IR spectra of solid samples.[6] The KBr is transparent to IR radiation and acts as a solid matrix.

-

Thin Solid Film: An alternative method involves dissolving the solid in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[7][8] This method is faster but may result in a non-uniform film.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion of the free base (C₇H₁₅NO₂) is expected at m/z 145. The hydrochloride salt will dissociate in the mass spectrometer.

Predicted Major Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 145 | [C₇H₁₅NO₂]⁺ | Molecular ion of the free base |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 88 | [CH₂=C(CH₃)NH₂]⁺ | McLafferty-type rearrangement |

| 72 | [C(CH₃)₂NH₂]⁺ | Alpha-cleavage |

| 58 | [CH₂=C(CH₃)₂]⁺ | Loss of ammonia from the m/z 72 fragment |

Experimental Protocol: Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides detailed structural information through fragmentation patterns, which is ideal for the characterization of small molecules.

-

Direct Infusion/Solid Probe: For a solid sample like this, direct infusion or a solids probe would be used to introduce the sample into the high vacuum of the mass spectrometer's ion source.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride. The predicted spectroscopic data presented in this guide, based on the known chemical structure and established principles of spectroscopy, serves as a reliable reference for researchers and scientists working with this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality data for this and similar small organic molecules.

References

-

Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (1993). Journal of Chromatography A, 635(2), 271-281. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

IR Sample Preparation Techniques. (n.d.). Scribd. [Link]

-

Ethyl 3-amino-3-methylbutanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2005). Molecules, 10(1), 130-134. [Link]

-

Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. (n.d.). ResearchGate. [Link]

-

Which solvents I should use for taking NMR of amino acid?. (2017). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2842. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-methylbutanoate hydrochloride, a white to off-white crystalline powder, is a pivotal intermediate in modern pharmaceutical synthesis.[1] Its structural attributes, namely the presence of both an amine and an ester functional group coupled with a sterically influential tertiary carbon center, render it a valuable building block for a variety of bioactive molecules.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a desirable property for many synthetic applications.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic salt with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol .[2][3] It is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1]

Table 1: Physicochemical Properties of Ethyl 3-amino-3-methylbutanoate hydrochloride

| Property | Value | Source(s) |

| CAS Registry Number | 85532-40-7 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99.0-103.0 °C | |

| Solubility | Enhanced solubility in water due to hydrochloride salt form | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Purity | Commercially available in purities of 95% to >98% | [2] |

Synthesis and Mechanism

The synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride is most commonly achieved through the esterification of its parent β-amino acid, 3-amino-3-methylbutanoic acid.

Fischer Esterification: A Reliable Synthetic Route

The Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a well-established and industrially viable route.[4] In the context of Ethyl 3-amino-3-methylbutanoate hydrochloride synthesis, this involves reacting 3-amino-3-methylbutanoic acid with ethanol, using hydrogen chloride as both the catalyst and the salt-forming agent.[5]

Reaction Scheme:

Caption: Fischer Esterification of 3-amino-3-methylbutanoic acid.

Reaction Mechanism

The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer Esterification and salt formation.

Experimental Protocol

A representative experimental protocol for the synthesis of Ethyl 3-amino-3-methylbutanoate hydrochloride is as follows:

-

Reaction Setup: A solution of 3-amino-3-methylbutanoic acid in ethanol is prepared in a reaction vessel equipped with a reflux condenser.

-

Acidification: The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the mixture, or a solution of HCl in dioxane is added.[6]

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 24 hours, to drive the equilibrium towards the product.[6] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, the reaction mixture is cooled to room temperature. The excess solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization, for example, from an ethanol/ether mixture, to yield the final product as a crystalline solid.

Characterization and Analytical Methods

The structural integrity and purity of Ethyl 3-amino-3-methylbutanoate hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet and a triplet), the methylene group adjacent to the ester, the gem-dimethyl groups, and the ammonium protons. A reported ¹H NMR spectrum shows the following peaks (400 MHz, CDCl₃) δ ppm: 1.2 (t, 3H), 1.26 (s, 6H), 2.65 (s, 2H), 4.1 (q, 2H), 8.27 (br s, 3H).[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon, the gem-dimethyl carbons, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the ammonium group, C-H stretching of the alkyl groups, a strong C=O stretching of the ester group, and C-O stretching.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base form of the molecule (C₇H₁₅NO₂) upon loss of HCl.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of Ethyl 3-amino-3-methylbutanoate hydrochloride. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).

Applications in Drug Development

Ethyl 3-amino-3-methylbutanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those containing a β-amino acid moiety.[7] The presence of the gem-dimethyl group can impart specific conformational constraints and metabolic stability to the final drug molecule.

While its direct incorporation into widely known drugs like Sitagliptin or Vildagliptin is not prominently documented in publicly available literature, its structural motif is highly relevant to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other therapeutic agents. The synthesis of these drugs often involves β-amino acid derivatives as key intermediates.[8][9][10] The versatility of the amino and ester groups allows for further chemical modifications and coupling reactions to build more complex molecular architectures.[11]

Safety and Handling

Ethyl 3-amino-3-methylbutanoate hydrochloride is classified as harmful and an irritant. Standard safety precautions should be observed when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Its hygroscopic nature necessitates protection from moisture.

Conclusion

Ethyl 3-amino-3-methylbutanoate hydrochloride is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic importance of the β-amino acid scaffold in drug design, ensures its continued relevance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development settings.

References

-

PubChem. Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Synthesis Database. ethyl 3-amino-4-chloro-3-methylbutanoate. Available from: [Link]

-

National Institutes of Health. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Available from: [Link]

-

Quick Company. A Novel Process For The Preparation Of Sitagliptin. Available from: [Link]

-

ResearchGate. Synthesis of Sitagliptin. Available from: [Link]

-

Quick Company. Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. Available from: [Link]

-

MDPI. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Available from: [Link]

-

University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]

-

OAText. An efficient synthesis of Vildagliptin intermediates. Available from: [Link]

-

PubChem. Ethyl 3-[ethyl(methyl)amino]butanoate. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. Ethyl 3-amino-3-methylbutanoate hydrochloride. Available from: [Link]

- Google Patents. Preparation method for Vildagliptin.

-

European Patent Office. INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. Available from: [Link]

- Google Patents. Synthetic method of vildagliptin.

-

National Institutes of Health. Chemical shift-based methods in NMR structure determination. Available from: [Link]

-

ResearchGate. Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph.. Available from: [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 9,156,845 B2. Available from: [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 9.216,968 B2. Available from: [Link]

- Google Patents. Method for producing amino acid ester hydrochloride.

- Google Patents. Synthetic process of vildagliptin.

-

ResearchGate. How to do esterification of amino acid?. Available from: [Link]

-

ResearchGate. A facile method to synthesize vildagliptin. Available from: [Link]

-

Chemguide. ESTERIFICATION. Available from: [Link]

-

National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

-

Pearson. Show how each of the following esters could be prepared using a carboxylic acid as one of the starting materials: a. methyl butyrate (odor of apples). Available from: [Link]

-

Fisher Scientific. Ethyl 3-Amino-3-methylbutyrate Hydrochloride 98.0+%, TCI America™. Available from: [Link]

Sources

- 1. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-AMINO-3-METHYL-BUTYRIC ACID ETHYL ESTER HCL | 85532-40-7 [m.chemicalbook.com]

- 7. US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters - Google Patents [patents.google.com]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 3-amino-3-methylbutanoate hydrochloride [myskinrecipes.com]

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7), a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond a simple recitation of spectral data to explore the underlying principles that dictate the appearance of the ¹H and ¹³C NMR spectra. This includes a detailed examination of sample preparation, the influence of the hydrochloride salt on chemical shifts, and a systematic approach to spectral assignment.

Foundational Principles: The Molecule and the Method

Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic salt comprising an ester and a protonated primary amine.[2] The presence of these functional groups, along with the specific arrangement of alkyl protons, creates a distinct NMR fingerprint. NMR spectroscopy is the premier technique for elucidating this structure, providing unambiguous confirmation of identity and purity.

The core principle of NMR involves probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing us to differentiate between atoms in various parts of the molecule.

Below is the chemical structure with carbons and protons labeled for subsequent spectral assignment.

Caption: Labeled structure of Ethyl 3-amino-3-methylbutanoate hydrochloride.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choice of solvent is the most critical decision. Amine hydrochlorides are often poorly soluble in less polar solvents like deuterated chloroform (CDCl₃). Furthermore, the acidic ammonium proton can interact with residual water or the solvent itself, leading to signal broadening or chemical exchange.

For these reasons, more polar, aprotic solvents like DMSO-d₆ are preferred. Alternatively, Deuterium Oxide (D₂O) is an excellent choice, as it readily dissolves the salt and allows for the unambiguous identification of exchangeable N-H protons, which disappear from the spectrum upon exchange with deuterium.[3][4]

Workflow for NMR Analysis

The logical flow from sample receipt to final analysis is a self-validating process designed to ensure accuracy and reproducibility.

Caption: Standardized workflow for NMR spectral analysis.

Step-by-Step Sample Preparation (D₂O)

-

Weighing: Accurately weigh 5-10 mg of Ethyl 3-amino-3-methylbutanoate hydrochloride directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) to the vial.

-

Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved. The solution should be clear and free of particulates.

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a dedicated internal standard like DSS or TSP is best practice for aqueous samples. Tetramethylsilane (TMS) is the universal standard for organic solvents but is insoluble in water.[5][6]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

-

Analysis: Cap the tube and insert it into the NMR spectrometer's spinner turbine for analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For Ethyl 3-amino-3-methylbutanoate hydrochloride, we expect to see five distinct signals.

Causality of Chemical Shifts:

-

Protons on carbons adjacent to an oxygen (C4-H₂) are deshielded due to the electronegativity of the oxygen atom and typically appear in the 3.7-4.1 ppm range.[7]

-

Protons on carbons alpha to a carbonyl group (C6-H₂) are moderately deshielded and appear around 2.0-2.5 ppm.[7]

-

The protonated amine (NH₃⁺) signal is often broad due to quadrupolar coupling with the nitrogen atom and chemical exchange with the solvent.[4][8] In D₂O, this signal will disappear as the protons are replaced by deuterium, confirming its identity.[4] Its chemical shift is highly variable.

-

Alkyl protons further from electronegative atoms (C1-H₃, C2-H₃, C7-H₃) appear in the more shielded (upfield) region of the spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| C1-H₃ | ~1.25 | Triplet (t) | 3H | Coupled to the two protons on C4. |

| C2-H₃ & C7-H₃ | ~1.50 | Singlet (s) | 6H | Two equivalent methyl groups with no adjacent protons. |

| C6-H₂ | ~2.90 | Singlet (s) | 2H | Methylene protons with no adjacent protons. |

| C4-H₂ | ~4.15 | Quartet (q) | 2H | Coupled to the three protons on C1. |

| NH₃⁺ | Variable (e.g., 7.5-8.5) | Broad Singlet (br s) | 3H | Disappears upon D₂O exchange. Signal is broad due to exchange and quadrupolar relaxation.[8] |

Note: Predicted chemical shifts are based on standard functional group values and may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled ¹³C NMR spectra show all signals as singlets, simplifying the analysis.

Causality of Chemical Shifts:

-

Carbonyl Carbon (C5): The carbon of the ester carbonyl group is highly deshielded and appears significantly downfield, typically in the 160-185 ppm range.[9]

-

Carbons Bonded to Heteroatoms (C3, C4): Carbons directly attached to electronegative atoms like oxygen or nitrogen are deshielded and appear in the 50-90 ppm range.[9]

-

Alkyl Carbons (C1, C2, C6, C7): Saturated alkyl carbons appear in the most upfield region of the spectrum (0-50 ppm).[9]

| Assignment | Predicted δ (ppm) | Rationale |

| C1 | ~14 | Standard ethyl group methyl carbon. |

| C2 & C7 | ~25 | Equivalent gem-dimethyl carbons. |

| C6 | ~45 | Methylene carbon alpha to the carbonyl group. |

| C3 | ~55 | Quaternary carbon attached to the ammonium group. |

| C4 | ~62 | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| C5 | ~172 | Ester carbonyl carbon, the most deshielded carbon in the molecule.[10] |

Note: Predicted chemical shifts are based on standard functional group values.

Conclusion and Best Practices

The comprehensive NMR analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride is straightforward when a systematic approach is employed. The key to obtaining high-quality, interpretable data lies in the correct choice of deuterated solvent to ensure solubility and manage the behavior of the acidic ammonium protons.[11] By correlating the ¹H and ¹³C spectra, one can achieve full structural assignment, confirming the identity and assessing the purity of this valuable pharmaceutical intermediate. For complex mixtures or to confirm assignments unambiguously, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to reveal proton-proton and proton-carbon correlations, respectively.

References

- 1. Ethyl 3-amino-3-methylbutanoate hydrochloride [myskinrecipes.com]

- 2. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Tetramethylsilane: Significance and symbolism [wisdomlib.org]

- 6. acs.org [acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labinsights.nl [labinsights.nl]

A Comprehensive Technical Guide to the Mass Spectrometry of Ethyl 3-amino-3-methylbutanoate Hydrochloride

Introduction

Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic compound of significant interest in pharmaceutical and synthetic chemistry, primarily serving as a versatile building block.[1] Structurally, it is the hydrochloride salt of an amino acid ester, featuring a sterically hindered tertiary carbon atom adjacent to the amino group.[1] Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth technical framework for the mass spectrometric analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride. Moving beyond standard protocols, we will explore the causal reasoning behind methodological choices, from strategic sample preparation to the selection of ionization techniques and the interpretation of fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and validated approach to the MS-based characterization of this compound.

Part 1: Physicochemical Profile and its Mass Spectrometric Implications

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structure of Ethyl 3-amino-3-methylbutanoate hydrochloride dictates the entire analytical strategy.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 3-amino-3-methylbutanoate hydrochloride | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Free Base Formula | C₇H₁₅NO₂ | [2] |

| Free Base MW | 145.11 g/mol (Monoisotopic: 145.1103) | [2] |

| Physical Form | White to off-white crystalline powder, hygroscopic | [1] |

| Key Structural Features | Primary amine, ethyl ester, tertiary carbon at C3 | |

| Salt Form | Hydrochloride |

The two most critical features for mass spectrometry are:

-

The Basic Amino Group: This primary amine is readily protonated, making the molecule an excellent candidate for positive-ion mode electrospray ionization (ESI).

-

The Hydrochloride Salt: This salt form enhances water solubility but renders the compound non-volatile, making it incompatible with direct analysis by techniques requiring gas-phase introduction, such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This necessitates a carefully considered sample preparation strategy.

Part 2: Strategic Sample Preparation: The Gateway to High-Quality Data

Proper sample preparation is arguably the most critical step in obtaining reliable MS data.[4] The presence of the non-volatile hydrochloride salt dictates the appropriate workflow.[5] The choice of method depends directly on the intended ionization technique.

Caption: Sample preparation workflow based on the analytical goal.

Protocol 2.1: Sample Preparation for Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

This is the most direct method, suitable for high-throughput analysis, quantification, and intact mass determination.

-

Rationale: ESI-MS analyzes ions from a liquid phase.[6] The hydrochloride salt will simply dissociate in solution, and the analyte will be protonated by the acidic mobile phase. High salt concentrations can cause ion suppression, but at typical analytical concentrations for this small molecule, direct dilution is highly effective.[4]

-

Methodology:

-

Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol or water.

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.[7]

-

The dilution solvent should be a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amino group is fully protonated, enhancing the ESI+ signal.[8]

-

Transfer the final solution to an appropriate autosampler vial. Use glass vials if organic solvents are present to prevent leaching of plasticizers.[4]

-

Protocol 2.2: Conversion to Free Base for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is necessary when GC-MS is required, for instance, to separate the analyte from other volatile or semi-volatile matrix components.

-

Rationale: GC requires analytes to be thermally stable and volatile. The hydrochloride salt is neither. This procedure neutralizes the salt to yield the free base, which is more volatile and amenable to GC analysis.

-

Methodology:

-

Dissolve a known quantity of the hydrochloride salt in deionized water.

-

Slowly add a mild base, such as a saturated sodium bicarbonate solution, dropwise while stirring until the solution is basic (pH > 9).

-

Transfer the aqueous solution to a separatory funnel and extract the free base into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter or decant the solvent and carefully evaporate it under a gentle stream of nitrogen.

-

Reconstitute the resulting free base residue in a suitable solvent for GC injection (e.g., ethyl acetate).

-

-

Self-Validation Check: A successful conversion can be rapidly confirmed by a simple pH test of the aqueous layer, which should be basic (>pH 9) after extraction.

Part 3: Ionization Techniques and Fragmentation Analysis

The choice of ionization method determines the type of information obtained. Soft ionization provides molecular weight, while hard ionization reveals the structural backbone.

Electrospray Ionization (ESI): The Gold Standard for Molecular Weight

ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of polar and thermally sensitive molecules.[6][8]

-

Expected Spectrum: In positive ion mode (ESI+), the analyte will be detected as its protonated free base. The mass spectrometer will observe the mass-to-charge ratio (m/z) of this ion. Since the charge (z) is +1, the m/z value directly corresponds to the mass of the protonated molecule.

-

Predicted Ion: [C₇H₁₅NO₂ + H]⁺

-

Expected m/z: 146.12

-

-

Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion: For definitive structural confirmation, the precursor ion at m/z 146.12 is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of such even-electron ions typically proceeds through the loss of stable, neutral molecules.[9]

Caption: Predicted ESI-MS/MS fragmentation pathways of the [M+H]⁺ ion.

-

Key MS/MS Fragmentations:

-

Loss of Ammonia (NH₃): A common loss from protonated primary amines, resulting in a fragment at m/z 129.09 .

-

Loss of Ethanol (C₂H₅OH): A characteristic fragmentation of ethyl esters, leading to a ketene-containing fragment at m/z 100.05 .

-

Loss of Ethene (C₂H₄): A rearrangement-based loss from the ethyl group, producing a protonated acid fragment at m/z 118.07 .

-

Electron Ionization (EI): The Fingerprint Region

EI is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[8] This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation, though the molecular ion (M⁺˙) is often weak or absent.[9] This analysis must be performed on the free base (MW 145.11) obtained from Protocol 2.2.

Caption: Predicted major EI fragmentation pathways for the free base.

-

Key EI Fragmentations:

-

Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen.[10] Loss of a methyl radical (•CH₃) from the tertiary carbon results in a stable iminium ion at m/z 130.09 .

-

Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond in the ester group yields an acylium ion at m/z 100.05 .[10]

-

Cleavage adjacent to the Amine: Fragmentation of the C2-C3 bond is highly favorable, producing a stable, resonance-delocalized fragment containing the nitrogen atom at m/z 58.07 . This is often the base peak in the spectrum of similar compounds.

-

Rearrangement Ions: Rearrangements involving the ester group can lead to fragments such as the one at m/z 88.05 .[11]

-

Table 2: Summary of Predicted Key Fragments

| Ionization Mode | Precursor Ion (m/z) | Key Product/Fragment Ions (m/z) | Structural Rationale |

| ESI-MS/MS | 146.12 ([M+H]⁺) | 129.09 | Neutral loss of NH₃ |

| 100.05 | Neutral loss of C₂H₅OH | ||

| 118.07 | Neutral loss of C₂H₄ | ||

| EI-MS | 145.11 (M⁺˙) | 130.09 | Loss of •CH₃ radical |

| 100.05 | Loss of •OC₂H₅ radical | ||

| 58.07 | Cleavage of C2-C3 bond (often base peak) |

Part 4: Conclusion and Best Practices

The mass spectrometric analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride is a multi-faceted task that requires a clear understanding of the analyte's chemistry.

-

For rapid identification, molecular weight confirmation, and quantification , LC-ESI-MS is the unequivocal method of choice. It requires minimal sample preparation and provides a clear, easily interpretable spectrum dominated by the [M+H]⁺ ion at m/z 146.12. Subsequent MS/MS analysis of this ion provides definitive structural proof.

-

For in-depth structural elucidation or analysis within complex volatile matrices , GC-MS of the free base is a powerful tool. The resulting EI fragmentation pattern serves as a unique chemical fingerprint, with the ion at m/z 58.07 being a particularly strong indicator of the 3-amino-3-methylbutanoate core structure.

By selecting the appropriate sample preparation and ionization strategy, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity and quality of their scientific endeavors.

References

- Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science.

-

Hanuš, M., Řezanka, T., & Cvačka, J. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research. Available at: [Link]

-

Becalski, A., Lau, B. P. Y., Lewis, D., & Seaman, S. W. (2006). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Journal of agricultural and food chemistry. Available at: [Link]

-

Cvačka, J. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Fraccarollo, D., Sergi, M., & Traldi, P. (2013). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Available at: [Link]

-

Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Available at: [Link]

-

MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

Harrison, A. G., & Keyes, B. G. (1968). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

-

JoVE. (n.d.). Video: Chemical Ionization (CI) Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Majid Ali. (2022). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. Available at: [Link]

-

Milne, G. W. A., Axenrod, T., & Fales, H. M. (1970). Chemical ionization mass spectrometry of complex molecules. IV. Amino acids. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. CAS 85532-40-7: ethyl 3-amino-3-methylbutanoate hydrochlor… [cymitquimica.com]

- 2. Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the FTIR Analysis of Ethyl 3-amino-3-methylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride. As a key intermediate in the synthesis of various bioactive molecules and peptide mimetics, a thorough understanding of its structural characteristics is paramount for drug development and quality control.[1] This document moves beyond a standard protocol, offering a detailed rationale for experimental choices and a comprehensive interpretation of the vibrational spectrum, grounded in established spectroscopic principles.

Introduction to Ethyl 3-amino-3-methylbutanoate Hydrochloride and FTIR Spectroscopy

Ethyl 3-amino-3-methylbutanoate hydrochloride is an organic salt with the chemical formula C7H16ClNO2.[2] It is characterized by the presence of an ethyl ester functional group and a protonated tertiary amine, forming a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media, which is often advantageous in pharmaceutical applications.[3] The molecule also possesses a distinctive gem-dimethyl group at the 3-position.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure. For a molecule like Ethyl 3-amino-3-methylbutanoate hydrochloride, FTIR is an indispensable tool for confirming its identity, assessing its purity, and studying its intermolecular interactions.

Experimental Protocol: Acquiring the FTIR Spectrum

The quality of an FTIR spectrum is critically dependent on the sample preparation and data acquisition parameters. The following protocol outlines a robust method for the analysis of Ethyl 3-amino-3-methylbutanoate hydrochloride, a hygroscopic solid.

Sample Preparation: The KBr Pellet Method

Given that Ethyl 3-amino-3-methylbutanoate hydrochloride is a solid, the potassium bromide (KBr) pellet technique is a widely accepted and effective method for obtaining a high-quality transmission spectrum. KBr is transparent in the mid-infrared region and acts as an inert matrix.

Protocol:

-

Drying: Thoroughly dry both the sample and spectroscopic grade KBr in an oven at 110°C for at least 2 hours to eliminate any adsorbed water, which can introduce significant interfering peaks in the spectrum.

-

Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of Ethyl 3-amino-3-methylbutanoate hydrochloride to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes until it is a homogenous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering effects.

-

Pelletizing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Causality of Choices:

-

Hygroscopic Nature: The initial drying step is crucial due to the hygroscopic nature of the hydrochloride salt. Water has strong IR absorption bands that can obscure important spectral features of the analyte.

-

Particle Size: Thorough grinding is essential to prevent the Christiansen effect, which can distort the baseline and peak shapes.

-

Concentration: The low concentration of the sample in the KBr matrix ensures that the absorption bands are not saturated, adhering to the Beer-Lambert law for quantitative analysis.

Data Acquisition

Instrument Parameters:

-

Spectrometer: A modern FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Workflow Diagram:

Caption: Molecular structure and key vibrational modes of the target molecule.

Detailed Spectral Interpretation

The predicted FTIR spectrum can be divided into several key regions:

3.1.1. The N-H and C-H Stretching Region (4000-2800 cm⁻¹)

-

N⁺-H Stretching: Due to the protonation of the amino group to form the hydrochloride salt, a broad and strong absorption is expected in the 3200-2800 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding between the ammonium group and the chloride counter-ion, as well as with other molecules in the crystal lattice. This band may also exhibit combination and overtone bands, further complicating its appearance.

-

C-H Stretching: Superimposed on the broad N⁺-H absorption, several sharper peaks corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will be present between 3000 and 2850 cm⁻¹. Asymmetric and symmetric stretching modes of these groups will give rise to multiple distinct peaks.

3.1.2. The Carbonyl Stretching Region (1800-1650 cm⁻¹)

-

C=O Stretching: A strong, sharp absorption band is predicted to appear around 1740 cm⁻¹. This is characteristic of the C=O stretching vibration in a saturated aliphatic ester. The exact position can be influenced by the electronic environment and hydrogen bonding.

3.1.3. The Fingerprint Region (1650-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

-

N⁺-H Bending: The asymmetric and symmetric bending vibrations of the N⁺-H₃ group are expected to appear in the 1600-1500 cm⁻¹ range. These bands are typically of medium to strong intensity.

-

C-H Bending:

-

The scissoring vibration of the CH₂ groups will likely be observed around 1470-1450 cm⁻¹.

-

The asymmetric bending of the CH₃ groups will also appear in this region.

-

A characteristic doublet for the gem-dimethyl group (two methyl groups on the same carbon) is expected around 1385-1365 cm⁻¹, arising from symmetric C-H bending.

-

-

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1250-1150 cm⁻¹ region. Typically, two coupled C-O stretches are observed for esters: the C(=O)-O stretch and the O-C(H₂) stretch.

-

Other Vibrations: The fingerprint region will also contain complex vibrations from C-C stretching and various rocking and twisting modes of the alkyl chains.

Summary of Predicted Vibrational Assignments

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Strong, Broad | N⁺-H Stretching | Ammonium (Hydrochloride) |

| 3000 - 2850 | Medium-Strong | C-H Stretching (asymmetric and symmetric) | Methyl and Methylene |

| ~1740 | Strong, Sharp | C=O Stretching | Ethyl Ester |

| 1600 - 1500 | Medium-Strong | N⁺-H Bending (asymmetric and symmetric) | Ammonium (Hydrochloride) |

| ~1470 - 1450 | Medium | C-H Bending (Scissoring) | Methylene |

| ~1385 - 1365 | Medium | C-H Bending (Symmetric, gem-dimethyl doublet) | Gem-dimethyl |

| 1250 - 1150 | Strong | C-O Stretching (coupled) | Ethyl Ester |

Potential Challenges and Troubleshooting

-

Hygroscopicity: As previously mentioned, the hygroscopic nature of the compound is a primary challenge. If broad absorptions characteristic of water (around 3400 cm⁻¹ and 1630 cm⁻¹) are observed, the sample and KBr should be re-dried.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different FTIR spectra due to variations in the crystal lattice and intermolecular interactions. It is important to ensure consistency in the crystallization or preparation method to obtain reproducible spectra.

-

Baseline Issues: A sloping or irregular baseline can result from poorly prepared KBr pellets (e.g., too thick, not uniformly mixed, or with large particle sizes). Re-preparing the pellet is the best solution.

Conclusion

FTIR spectroscopy is an invaluable technique for the structural characterization of Ethyl 3-amino-3-methylbutanoate hydrochloride. By understanding the principles of infrared spectroscopy and following a meticulous experimental protocol, researchers can obtain high-quality spectra that confirm the identity and purity of this important pharmaceutical intermediate. The predicted vibrational assignments provided in this guide offer a solid framework for interpreting the experimental data, enabling confident structural elucidation in a research and development setting.

References

-

PubChem. Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Ethyl 3-amino-3-methylbutanoate hydrochloride. [Link]

-

Wikipedia. β-Alanine ethyl ester. [Link]

Sources

Stability and storage conditions for Ethyl 3-amino-3-methylbutanoate hydrochloride

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-3-methylbutanoate Hydrochloride

Compound Profile: At a Glance

| Parameter | Value | Source(s) |

| Chemical Name | Ethyl 3-amino-3-methylbutanoate hydrochloride | [1][2] |

| Synonyms | 3-Amino-3-methylbutyric Acid Ethyl Ester Hydrochloride | |

| CAS Number | 85532-40-7 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂·HCl | |

| Molecular Weight | 181.66 g/mol | [1] |

| Physical Form | White to off-white crystalline powder or solid | [2] |

| Melting Point | 99.0 - 103.0 °C | [1] |

| Key Feature | Hygroscopic; absorbs moisture from the air | [2] |

Introduction: The Imperative of Stability

In the landscape of drug discovery and chemical research, the integrity of starting materials is paramount. Ethyl 3-amino-3-methylbutanoate hydrochloride is a valuable building block, often utilized in the synthesis of protease inhibitors and other bioactive molecules.[3] Its molecular structure, containing both an amine and an ester, offers significant synthetic utility. However, these same functional groups render the molecule susceptible to degradation if not handled and stored with scientific rigor. A compromised reagent can lead to failed experiments, impure products, and misleading biological data. This guide serves as a technical resource for researchers, providing a deep dive into the chemical liabilities of Ethyl 3-amino-3-methylbutanoate hydrochloride and outlining field-proven protocols to ensure its long-term stability and integrity. Understanding and controlling these factors is a foundational requirement for reproducible and successful research.[4]

Chemical Architecture and Inherent Liabilities

The stability profile of Ethyl 3-amino-3-methylbutanoate hydrochloride is dictated by its two primary functional groups: the ethyl ester and the tertiary amine, which is present as a hydrochloride salt.

-

Ester Group Susceptibility: The ethyl ester is the most significant point of vulnerability. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid (3-amino-3-methylbutanoic acid) and an alcohol (ethanol). This reaction can be catalyzed by both acid and base. While the hydrochloride salt form provides a mildly acidic environment that favors stability, the presence of atmospheric moisture can be sufficient to initiate slow degradation over time.[2][5]

-

Amine Hydrochloride Salt: The presence of the amine as a hydrochloride salt is a crucial stabilizing feature.[6] It protects the otherwise basic and nucleophilic free amine from participating in undesired side reactions and significantly enhances the compound's solubility in water compared to its free base form.[2] However, this salt form also contributes to the compound's hygroscopic nature, its tendency to absorb moisture from the air, which in turn facilitates ester hydrolysis.[2][7]

Recommended Storage and Handling Protocols

Proper storage is not merely about temperature; it is a multi-faceted strategy to protect the compound from temperature, moisture, and incompatible atmospheres.

Core Principle: Keep it Cool, Dry, and Tightly Sealed.

Multiple suppliers recommend storing the solid compound at room temperature in a cool, dry, and well-ventilated place.[1][8] The container must be kept tightly closed to minimize exposure to atmospheric moisture.[8][9]

| Storage Duration | Condition | Temperature | Atmosphere | Rationale |

| Short-Term (In-Use) | Tightly sealed original container | Room Temperature (15-25°C) | Standard Air | Minimizes thermal degradation while allowing practical laboratory access. The key is rigorous sealing after each use.[7] |

| Long-Term (Archival) | Tightly sealed container, placed within a secondary container with desiccant. | Refrigerated (2-8°C) or Frozen (-20°C) | Inert Gas (Argon/Nitrogen) Backfill Recommended | Lower temperatures drastically slow the rate of chemical degradation.[10] The desiccant and inert atmosphere provide robust protection against hydrolysis. |

Critical Handling Procedures:

-

Acclimatization: Before opening a refrigerated or frozen container, always allow it to warm to room temperature in a desiccator.[11] This prevents atmospheric moisture from condensing on the cold powder, a critical step to prevent hydrolysis.

-

Inert Atmosphere: For long-term storage, after dispensing the desired amount, gently purge the container's headspace with an inert gas like argon or nitrogen before sealing.[10]

-

Avoid Incompatibilities: Keep the compound away from strong bases (which would neutralize the hydrochloride and free the reactive amine) and strong oxidizing agents.[12]

Forecasting Degradation: Pathways and Products

Stress testing, as outlined in regulatory guidelines, helps identify likely degradation products and establish degradation pathways.[13] For this molecule, two primary pathways are of concern:

-

Hydrolysis: This is the most probable degradation pathway. Under aqueous conditions, particularly if the pH deviates from a slightly acidic range, the ethyl ester will hydrolyze.

-

Reaction: Ethyl 3-amino-3-methylbutanoate + H₂O → 3-Amino-3-methylbutanoic acid + Ethanol

-

-

Oxidation: While the amine is protected by protonation, advanced oxidation (e.g., under harsh, forced degradation conditions) could potentially occur, though it is a secondary concern compared to hydrolysis.[5]

Validating Stability: A Comprehensive Experimental Workflow

To quantitatively assess stability and establish a reliable retest date, a formal stability study is required.[4][14] This protocol outlines a typical approach using forced degradation to prove the analytical method is "stability-indicating."

Objective:

To evaluate the chemical stability of Ethyl 3-amino-3-methylbutanoate hydrochloride under various stress conditions and to establish a stability-indicating analytical method.

Materials and Equipment:

-

Ethyl 3-amino-3-methylbutanoate hydrochloride

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (for temperature/humidity)

-

Photostability chamber

-

Volumetric flasks, pipettes, and vials

Step-by-Step Experimental Protocol:

1. Preparation of Stock and Sample Solutions: a. Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). b. For analysis, dilute the stock solution to a working concentration of ~50 µg/mL.

2. Development of a Stability-Indicating HPLC Method: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water b. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile c. Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. d. Flow Rate: 1.0 mL/min e. Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or MS detection for higher specificity.[5] f. Validation: The method is considered stability-indicating if it can separate the intact parent peak from all degradation product peaks, as generated in the following stress tests.

3. Forced Degradation (Stress Testing): [13] For each condition, analyze the stressed sample alongside an unstressed control (T=0) solution. a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before injection. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often rapid). Neutralize before injection. c. Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. d. Thermal Degradation: Store the solid powder in an oven at 60°C for 7 days. Prepare a sample solution for analysis. e. Photostability: Expose the solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

4. Long-Term Stability Study: a. Place multiple aliquots of the solid compound in its intended container closure system into stability chambers. b. Recommended conditions based on ICH guidelines:[15] i. Long-Term: 25°C / 60% Relative Humidity (RH) ii. Accelerated: 40°C / 75% Relative Humidity (RH) c. Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months). d. Analyze for purity (assay) and degradation products using the validated stability-indicating HPLC method.

Hypothetical Data Summary:

The results should be tabulated to track the percentage of the parent compound remaining and the growth of impurities.

| Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |

| Control (T=0) | 0 | 100.0 | <0.1 |

| Acid Hydrolysis (60°C) | 48 hr | 85.2 | 14.8 |

| Base Hydrolysis (RT) | 4 hr | 62.5 | 37.5 |

| Oxidation (3% H₂O₂) | 24 hr | 98.9 | 1.1 |

| 40°C / 75% RH | 3 Months | 99.5 | 0.5 |

| 40°C / 75% RH | 6 Months | 98.8 | 1.2 |

Visualizing the Stability Workflow